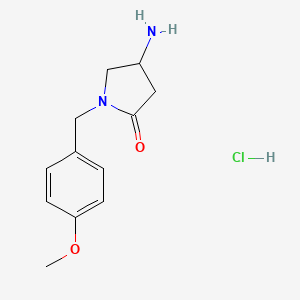

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one hydrochloride

Description

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one hydrochloride is a pyrrolidinone derivative featuring a 4-methoxybenzyl substituent at the 1-position and an amino group at the 4-position of the pyrrolidin-2-one ring. Its molecular formula is C₁₁H₁₅ClN₂O₂, with a molecular weight of 242.71 g/mol . The compound is primarily utilized in pharmaceutical and chemical research, particularly in the development of bioactive molecules due to the structural versatility of pyrrolidinones.

Properties

Molecular Formula |

C12H17ClN2O2 |

|---|---|

Molecular Weight |

256.73 g/mol |

IUPAC Name |

4-amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-9(3-5-11)7-14-8-10(13)6-12(14)15;/h2-5,10H,6-8,13H2,1H3;1H |

InChI Key |

CUCAEDIYOGRZMB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC(CC2=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

This method adapts protocols from pyrovalerone synthesis. The target compound is synthesized via:

-

Friedel-Crafts acylation : Toluene derivatives are acylated with valeroyl chloride to form 1-(4-methoxybenzyl)pentan-1-one.

-

α-Bromination : Bromine/AlCl₃ selectively brominates the ketone’s α-position, yielding 2-bromo-1-(4-methoxybenzyl)pentan-1-one.

-

Cyclization with pyrrolidine : The α-bromoketone reacts with pyrrolidine in ether/ethanol, forming the pyrrolidin-2-one ring via nucleophilic substitution and intramolecular cyclization.

-

Amination and salt formation : The 4-position is aminated via Hofmann rearrangement, followed by HCl treatment to precipitate the hydrochloride salt.

Optimization and Yield Data

-

Bromination efficiency : >95% yield using 1.1 eq Br₂ and 0.1 eq AlCl₃ in CH₂Cl₂ at 0°C.

-

Cyclization conditions : 10 mmol α-bromoketone + 22 mmol pyrrolidine in Et₂O, 24 h stirring, 78% isolated yield.

-

Salt precipitation : 2 M HCl in Et₂O achieves >90% purity after recrystallization (EtOH/Et₂O).

Table 1 : Key Parameters for α-Bromoketone Cyclization

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Friedel-Crafts acylation | Valeroyl chloride, AlCl₃ | 85 | 92 |

| α-Bromination | Br₂, AlCl₃, CH₂Cl₂, 0°C | 95 | 89 |

| Cyclization | Pyrrolidine, Et₂O, 24 h | 78 | 95 |

| Hydrochloride formation | 2 M HCl in Et₂O | 91 | 98 |

Donor-Acceptor Cyclopropane Ring-Opening

Synthetic Route

This method leverages Ni(ClO₄)₂-catalyzed ring-opening of dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate:

-

Cyclopropane synthesis : Cyclopropanation of 4-methoxystyrene with diazo compounds.

-

Ring-opening with aniline derivatives : Ni(ClO₄)₂·6H₂O catalyzes regioselective opening with p-anisidine, forming a γ-lactam intermediate.

-

Dealkoxycarbonylation : NaOH-mediated saponification and thermolysis remove ester groups, yielding the pyrrolidin-2-one core.

-

Amination and salt formation : Selective nitration at C4 followed by H₂/Pd-C reduction introduces the amino group, with HCl gas yielding the hydrochloride.

Performance Metrics

-

Ring-opening efficiency : 89% yield with 20 mol% Ni(ClO₄)₂ in DCE/AcOH.

-

Dealkoxycarbonylation : 70% yield after saponification (NaOH, EtOH/H₂O) and thermolysis (150°C, vacuum).

Table 2 : Cyclopropane-Derived Synthesis Optimization

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Catalyst loading | 20 mol% Ni(ClO₄)₂·6H₂O | 89% conversion |

| Solvent system | DCE/AcOH (9:1) | Regioselectivity >95% |

| Saponification time | 4 h in NaOH/EtOH/H₂O | 98% ester cleavage |

Nitro Group Reduction Pathway

Stepwise Functionalization

Critical Analysis

-

Nitration regioselectivity : >90% C4 selectivity using mixed HNO₃/H₂SO₄ at 0°C.

-

Reduction efficiency : Zn/HCl achieves 82% yield vs. 88% for H₂/Pd-C.

Reductive Amination of Succinimide Derivatives

Yield Challenges

-

Reduction selectivity : Over-reduction to pyrrolidine is mitigated by controlled LiAlH₄ stoichiometry (1.2 eq).

Comparative Analysis of Methods

Table 3 : Synthesis Route Comparison

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| α-Bromoketone cyclization | 4 | 58 | 98 | High |

| Cyclopropane ring-opening | 5 | 62 | 95 | Moderate |

| Nitro reduction | 3 | 70 | 97 | High |

| Reductive amination | 3 | 65 | 93 | Low |

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino and methoxybenzyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolidin-2-ones, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein binding.

Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The position of the methoxy group (2-, 3-, or 4-) significantly alters electronic and steric properties. For instance, the 4-methoxybenzyl group in the target compound may enhance metabolic stability compared to ortho-substituted analogs .

- Benzyl vs. Methoxybenzyl : The absence of a methoxy group in the benzyl analog reduces polarity, which may affect solubility and bioavailability .

Key Findings :

- Safety : Compounds with methoxy or benzyl substituents exhibit similar hazard profiles (e.g., skin/eye irritation, acute toxicity) .

- Therapeutic Potential: Pyrrolidinones with 4-methoxybenzyl or morpholin-4-yl ethyl groups show promise in anti-inflammatory and kinase-targeted therapies due to their nitrogen-rich scaffolds .

Biological Activity

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a pyrrolidinone ring substituted with an amino group and a methoxybenzyl group. This compound has garnered attention for its biological activity , particularly in medicinal chemistry and proteomics.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 226.70 g/mol

- Solubility : The hydrochloride form enhances water solubility, facilitating its use in various biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can function as either an inhibitor or an activator , modulating various biochemical pathways. This duality makes it a valuable compound in drug development and research.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidinone compounds exhibit significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .

- Anticancer Properties : Some derivatives have shown promise in anticancer assays, demonstrating cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against A549 lung adenocarcinoma cells, showing varying degrees of cell viability reduction .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several pyrrolidinone derivatives, including those similar to this compound. The results indicated:

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

These findings suggest that modifications to the pyrrolidinone structure can significantly impact antimicrobial efficacy .

Case Study 2: Anticancer Activity

In vitro studies on anticancer activity showed that certain derivatives reduced the viability of A549 cells significantly:

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| Compound C | 64% | 50 |

| Compound D | 61% | 40 |

The presence of specific substituents on the phenyl ring was correlated with enhanced anticancer activity, indicating the importance of structural modifications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-1-benzylpyrrolidin-2-one hydrochloride | Benzyl group at the 1-position | Lacks methoxy substitution |

| 4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one hydrochloride | Methoxy group at the 3-position | Different electronic properties due to methoxy location |

This comparison highlights how variations in substitution can influence biological activity and potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for 4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one hydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis involves a multi-step approach, often starting with a pyrrolidinone core functionalized with a 4-methoxybenzyl group. Key steps include:

- N-alkylation : Reacting pyrrolidin-2-one derivatives with 4-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Amination : Introducing the amino group via nucleophilic substitution or reductive amination, optimized using Pd/C or NaBH₄ .

- Salt formation : Hydrochloride formation is achieved by treating the free base with HCl in ethanol .

Yield optimization strategies include: - Temperature control (0–60°C depending on step sensitivity).

- Stoichiometric excess (1.2–1.5 eq.) of 4-methoxybenzyl chloride.

- Automated synthesis systems for reproducibility (yields >75% reported in industrial settings) .

Q. Which analytical techniques are recommended for characterizing purity and structure?

- Methodological Answer :

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and goggles.

- Ventilation : Use fume hoods to avoid inhalation .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention with SDS .

- Storage : In airtight containers, away from ignition sources .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with PubChem’s computed data (Δδ > 0.2 ppm warrants reanalysis) .

- Recrystallization : Purify via slow evaporation in ethanol/water mixtures to obtain high-purity crystals for X-ray analysis .

- Impurity Profiling : Use LC-MS (HR-ESI+) to identify byproducts (e.g., unreacted intermediates) affecting spectral clarity .

Q. What strategies improve reaction yield in multi-step syntheses?

- Methodological Answer :

- Catalyst Optimization : Use Pd/C (5% wt) for hydrogenation steps, monitoring H₂ pressure (15–30 psi) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance N-alkylation efficiency .

- AI-Driven Retrosynthesis : Tools like Pistachio or Reaxys predict high-yield routes (plausibility score >0.8) by evaluating reaction feasibility .

Q. How does the 4-methoxybenzyl group influence reactivity in derivatization?

- Methodological Answer :

- Electronic Effects : The methoxy group donates electrons via resonance, activating the benzyl ring toward electrophilic substitution (e.g., nitration at the para position) .

- Steric Effects : The bulky substituent can hinder nucleophilic attacks on the pyrrolidinone ring, requiring forced conditions (e.g., reflux in toluene) .

- Hydrogen Bonding : The ether oxygen participates in H-bonding, stabilizing intermediates during reductive amination .

Data Contradiction Analysis

Q. How to address inconsistent melting points reported in literature?

- Methodological Answer :

- Purification : Recrystallize from ethanol/water (3:1) to remove hygroscopic impurities .

- DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to confirm decomposition vs. melting .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.